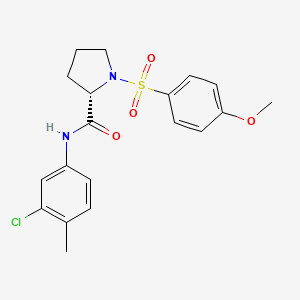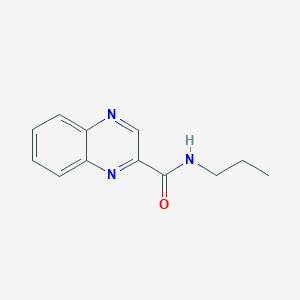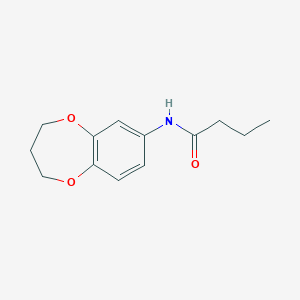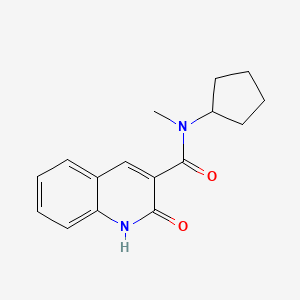![molecular formula C12H13ClN2O2 B7475663 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and other conditions. Clonidine is classified as an alpha-2 adrenergic receptor agonist and works by reducing the activity of the sympathetic nervous system. In
作用機序
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione works by binding to alpha-2 adrenergic receptors, which are located throughout the body, including in the brain and peripheral nervous system. By binding to these receptors, this compound reduces the release of norepinephrine, a neurotransmitter that is involved in the sympathetic nervous system's fight or flight response. This leads to a decrease in heart rate, blood pressure, and other physiological responses associated with stress.
Biochemical and Physiological Effects
In addition to its effects on blood pressure and heart rate, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce the release of certain stress hormones, such as cortisol and adrenaline. This compound has also been shown to increase the release of growth hormone and prolactin. Additionally, this compound has been shown to have analgesic properties and can reduce pain perception.
実験室実験の利点と制限
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the sympathetic nervous system can be easily measured. Additionally, this compound has a well-established safety profile, making it a suitable candidate for use in animal studies. However, one limitation of this compound is that its effects can be variable depending on the dose and route of administration. Additionally, this compound can have off-target effects that may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the potential use of this compound in the treatment of chronic pain. Studies have shown that this compound can reduce pain perception, but more research is needed to determine its efficacy in chronic pain conditions. Additionally, there is interest in exploring the use of this compound in combination with other medications to enhance its therapeutic effects. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on various physiological systems.
Conclusion
This compound is a medication with a well-established safety profile that has been extensively studied for its therapeutic potential in various medical conditions. Its effects on the sympathetic nervous system make it a suitable candidate for use in laboratory experiments, although its variable effects and off-target effects should be considered. Future research on this compound will likely focus on its potential use in chronic pain, combination therapies, and further elucidation of its mechanism of action.
合成法
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with 2,6-dimethylimidazole in the presence of a base to form 2-(2-chlorobenzyl)-2,6-dimethylimidazolidine. This intermediate is then converted to this compound through a series of reactions involving hydrogenation and cyclization.
科学的研究の応用
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its therapeutic potential in various medical conditions. In addition to its use in hypertension and ADHD, this compound has shown promise in the treatment of opioid withdrawal, menopausal hot flashes, and Tourette's syndrome. This compound has also been studied for its potential role in reducing perioperative opioid requirements and improving postoperative pain management.
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPBKOGHLJFVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


